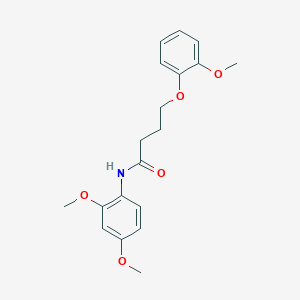
N-(2,4-dimethoxyphenyl)-4-(2-methoxyphenoxy)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2,4-dimethoxyphenyl)-4-(2-methoxyphenoxy)butanamide” is a complex organic compound. It contains a butanamide group attached to a 2,4-dimethoxyphenyl group and a 2-methoxyphenoxy group. The presence of multiple methoxy groups suggests that it might have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 2,4-dimethoxyphenylamine with a 4-(2-methoxyphenoxy)butanoic acid in the presence of a coupling agent like N,N’-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an amide linkage between the 2,4-dimethoxyphenyl group and the 4-(2-methoxyphenoxy)butanamide group. The presence of multiple ether linkages and aromatic rings would likely confer interesting electronic properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The amide linkage could be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine. The ether linkages could potentially be cleaved under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple polar groups (amide and ether linkages) would likely make it somewhat soluble in polar solvents. The aromatic rings would likely confer some degree of stability and rigidity to the molecule .Applications De Recherche Scientifique
Chemical Synthesis and Modification :
- A study by Adogla et al. (2012) discusses the selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by selective acylation. This reaction is crucial in the synthesis of ortho-acylated catechols, which are important in supramolecular chemistry and as precursors for pesticides, flavors, and fragrances (Adogla et al., 2012).
Antioxidant Properties and Biological Activity :
- The study of methoxyphenols by Varfolomeev et al. (2010) examines their role as structural fragments in antioxidants and biologically active molecules, highlighting their capacity to form strong hydrogen bonds (Varfolomeev et al., 2010).
- Zheng et al. (2015) investigated the effects of a compound structurally similar to N-(2,4-dimethoxyphenyl)-4-(2-methoxyphenoxy)butanamide on colon cancer. They found that the compound induced apoptotic cell death in colon cancer cell lines (Zheng et al., 2015).
Pharmaceutical Applications and Drug Design :
- Sirajuddin et al. (2015) synthesized N-[(4-methoxyphenyl)]-4-oxo-4-[oxy]butanamide and explored its antimicrobial, anticancer, antileishmanial, and urease inhibition activities. This study highlights the potential pharmaceutical applications of similar compounds (Sirajuddin et al., 2015).
Material Science Applications :
- Harvey et al. (2014) explored a renewable bisphenol derived from eugenol, which shows similarities in structure and function to N-(2,4-dimethoxyphenyl)-4-(2-methoxyphenoxy)butanamide, demonstrating its application in the development of renewable thermosetting resins (Harvey et al., 2014).
Environmental Science :
- Kjällstrand and Petersson (2001) studied dimethoxyphenols in wood smoke, highlighting their antioxidant activity and potential environmental impact. This research provides insight into the environmental relevance of compounds related to N-(2,4-dimethoxyphenyl)-4-(2-methoxyphenoxy)butanamide (Kjällstrand & Petersson, 2001).
Orientations Futures
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-(2-methoxyphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-22-14-10-11-15(18(13-14)24-3)20-19(21)9-6-12-25-17-8-5-4-7-16(17)23-2/h4-5,7-8,10-11,13H,6,9,12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOFLVVVKZXSPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCCOC2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

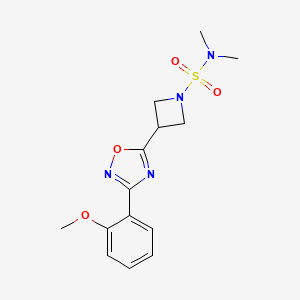
![2-(4-chlorophenoxy)-N-[3-[6-(4-methylpiperazino)pyridazin-3-yl]phenyl]acetamide](/img/structure/B2955539.png)
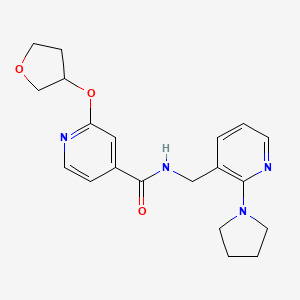
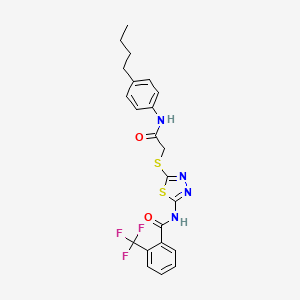

![4-[4-(3-Methylpyridin-2-yl)oxybenzoyl]morpholine-3-carbonitrile](/img/structure/B2955546.png)
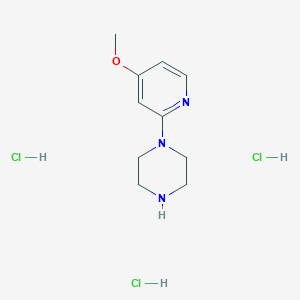
![tert-Butyl N-[(1S,3R)-rel-3-fluorocyclopentyl]carbamate](/img/structure/B2955550.png)
![N-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-6-fluoropyridine-2-carboxamide](/img/structure/B2955551.png)
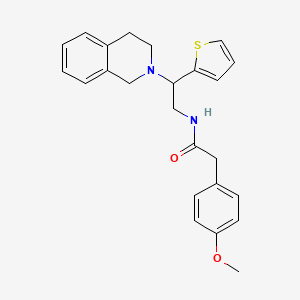
![2,5-dichloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbenzenesulfonohydrazide](/img/structure/B2955555.png)

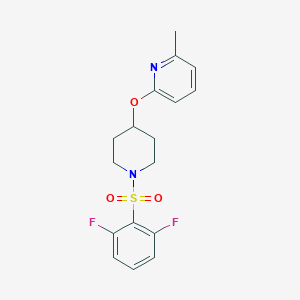
![2-chloro-N-{[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}pyridine-4-carboxamide](/img/structure/B2955559.png)